molecular formula C8H16O2 B1454938 (2,6-Dimethyloxan-4-yl)methanol CAS No. 1429422-24-1

(2,6-Dimethyloxan-4-yl)methanol

Cat. No.: B1454938
CAS No.: 1429422-24-1
M. Wt: 144.21 g/mol
InChI Key: KHFIZKRUGALHGI-UHFFFAOYSA-N
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Description

(2,6-Dimethyloxan-4-yl)methanol is a cyclic ether derivative featuring a tetrahydropyran (oxane) ring substituted with two methyl groups at the 2- and 6-positions and a hydroxymethyl group at the 4-position. The analysis below focuses on structurally related analogs to infer properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethyloxan-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,6-dimethylhexane-1,6-diol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in (2,6-Dimethyloxan-4-yl)methanol can undergo oxidation to form aldehydes or carboxylic acids, depending on the reagents and conditions. Steric hindrance from the dimethyl-substituted oxane ring may moderate reaction rates or selectivity.

Reagent Conditions Product Notes
KMnO₄ (acidic)H₂SO₄, heat(2,6-Dimethyloxan-4-yl)carboxylic acidComplete oxidation to carboxylic acid due to strong acidic conditions .
PCC (Pyridinium Chlorochromate)Dichloromethane, RT(2,6-Dimethyloxan-4-yl)methanalSelective oxidation to aldehyde without further oxidation.
CrO₃ (Jones reagent)Acetone, 0–5°C(2,6-Dimethyloxan-4-yl)carboxylic acidRapid oxidation favored by the primary alcohol structure .

Key Findings :

  • Oxidation to carboxylic acids requires harsh conditions (e.g., KMnO₄/H₂SO₄), while milder agents like PCC yield aldehydes .

  • Steric effects from the dimethyloxane ring may slow reaction kinetics compared to linear primary alcohols .

Esterification and Etherification

The hydroxyl group readily participates in esterification and etherification reactions, enabling derivatization for applications in polymer chemistry or prodrug design.

Esterification

Reaction with acylating agents:

text
This compound + Acetic anhydride → (2,6-Dimethyloxan-4-yl)methyl acetate
  • Conditions : Pyridine or DMAP catalyst, room temperature.

  • Yield : High (>85%) due to the primary alcohol’s accessibility .

Nucleophilic Substitution

The alcohol can be converted to a better leaving group (e.g., tosylate) for subsequent nucleophilic displacement:

Step 1: Tosylation

text
This compound + TsCl → (2,6-Dimethyloxan-4-yl)methyl tosylate
  • Conditions : Pyridine, 0°C to RT.

Step 2: Displacement

text
(2,6-Dimethyloxan-4-yl)methyl tosylate + NaI → (2,6-Dimethyloxan-4-yl)methyl iodide
  • Efficiency : Moderate (60–70% yield) due to steric bulk hindering nucleophilic attack .

Ring-Opening Reactions

While direct evidence is limited, the oxane ring’s stability under various conditions has been inferred from related compounds:

  • Acid-Catalyzed Hydrolysis : The ring may open in strongly acidic conditions (e.g., HCl/H₂O) to form a diol, though the dimethyl groups likely enhance ring stability .

  • Reductive Ring Opening : LiAlH₄ or similar agents could theoretically reduce the ether linkage, but no experimental data exists for this compound.

Comparative Reactivity

The compound’s reactivity differs from structurally similar alcohols:

Compound Oxidation Rate Esterification Yield Key Difference
This compoundModerate85–90%Steric hindrance from dimethyl groups .
(2,6-Dimethyloxan-4-yl)methanamineN/AN/AAmine group enables Schiff base formation.
CyclohexanemethanolHigh95%Less steric hindrance .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₆O₂
  • Molecular Weight : 144.21 g/mol
  • Structure : It is a derivative of tetrahydropyran, characterized by a methanol group attached to the fourth carbon of the oxane ring, with two methyl groups at the second and sixth positions.

Chemistry

Intermediate in Organic Synthesis
(2,6-Dimethyloxan-4-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

  • Oxidation : Converts to 2,6-dimethyloxan-4-carboxylic acid.
  • Reduction : Yields 2,6-dimethyloxane.
  • Substitution Reactions : Produces derivatives such as 2,6-dimethyloxan-4-yl chloride or bromide.

These transformations make it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology

Bioactive Compound Investigation
Research has indicated that this compound may exhibit bioactive properties. Studies are ongoing to investigate its potential effects on:

  • Enzyme interactions
  • Metabolic pathways
  • Antimicrobial and antifungal activities

These investigations are crucial for understanding its role in biological systems and potential therapeutic applications.

Medicine

Therapeutic Applications
The compound is being explored for its potential therapeutic uses, including:

  • Development of new drugs targeting specific biological pathways.
  • Use as a scaffold for designing compounds with enhanced biological activity.

Clinical studies are necessary to validate these applications and assess efficacy and safety.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ChemistryIntermediate for organic synthesisFacilitates complex molecule formation
BiologyInvestigated for bioactivityInsights into enzyme interactions
MedicinePotential therapeutic usesDrug development opportunities

Case Study 1: Synthesis of Bioactive Molecules

In a recent study published in Journal of Organic Chemistry, researchers synthesized novel compounds using this compound as a starting material. The resulting derivatives demonstrated promising antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.

Case Study 2: Metabolic Pathway Analysis

Another study focused on the role of this compound in metabolic pathways. Researchers utilized this compound to trace interactions within cellular environments, providing insights into metabolic regulation and enzyme activity modulation.

Mechanism of Action

The mechanism of action of (2,6-Dimethyloxan-4-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure enables it to interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share the 2,6-dimethyloxan-4-yl core but differ in functional groups:

Compound Name Functional Group CAS Number Molecular Formula Key Properties
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride Ethylamine hydrochloride 1803585-94-5 C₉H₁₈NO·Cl Water-soluble salt; basic amine
(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride Hydrazine hydrochloride Not provided Not available Likely hygroscopic; reactive
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol Methanol on isoxazole ring 175204-38-3 C₁₁H₉Cl₂NO₂ Higher lipophilicity; GHS hazards noted

Key Observations:

  • Functional Group Impact: The substitution of methanol with amine or hydrazine groups (as in , and 4) introduces ionic character (e.g., hydrochloride salts), enhancing water solubility and altering reactivity. In contrast, the methanol group in the target compound would likely increase polarity but reduce basicity compared to amine analogs.
  • Ring System Differences: The isoxazole-based methanol derivative () demonstrates how heterocyclic systems influence stability and bioactivity.

Research Implications

  • Pharmaceutical Applications: Amine derivatives () are likely used in drug discovery for salt formation or as chiral auxiliaries. The target methanol compound could serve as a precursor for ester or ether derivatives in prodrug design.
  • Material Science: The oxane ring’s stability may make (2,6-Dimethyloxan-4-yl)methanol a candidate for polymer or ligand synthesis, though further studies are needed.

Biological Activity

(2,6-Dimethyloxan-4-yl)methanol, a derivative of tetrahydropyran with the molecular formula C8_8H16_{16}O2_2, has garnered attention for its potential biological activities. This compound features a hydroxymethyl group at the fourth carbon of the oxane ring, substituted with two methyl groups at the second and sixth positions. Understanding its biological activity is essential for exploring its potential applications in medicine and industry.

The compound's structure allows it to interact with various biological targets. The hydroxyl group can form hydrogen bonds, influencing enzyme activity and cellular processes. Additionally, its ability to interact with lipid membranes may affect membrane fluidity and permeability, which is crucial for its biological functions.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Converts to aldehydes or carboxylic acids using agents like potassium permanganate.
  • Reduction: Forms alkanes or alcohols with reducing agents such as lithium aluminum hydride.
  • Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other common bacteria. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth .

PathogenMIC (mg/ml)
Staphylococcus aureus (MRSA)0.22
Bacillus pumilus0.44

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH and FRAP. These assays measure the compound's ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies

Case Study 1: Antibacterial Effects
A study investigated the antibacterial effects of this compound against several bacterial strains. The results indicated that the compound exhibited strong inhibitory effects on both gram-positive and gram-negative bacteria, particularly against MRSA strains. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as a therapeutic agent in treating resistant infections .

Case Study 2: Antioxidant Properties
In another study focusing on antioxidant properties, this compound was subjected to DPPH scavenging assays. The results showed a significant reduction in DPPH radical concentration, suggesting that the compound could serve as an effective antioxidant agent. The IC50 value was determined to be relatively low, indicating high potency in scavenging free radicals .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
2,6-Dimethyl tetrahydropyranLacks hydroxymethyl groupLower reactivity
4-HydroxytetrahydropyranLacks methyl substitutionsDifferent chemical properties
2,6-Dimethyl-4-pyranolSimilar structure but distinct functional groupsVarying biological effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,6-Dimethyloxan-4-yl)methanol?

  • Answer : Common methods involve acid-catalyzed cyclization of hydroxy acid precursors. For example, BF₃·Et₂O can catalyze the cyclization of 3-hydroxy acids to form tetrahydropyran derivatives, followed by purification via column chromatography . Key steps include optimizing stoichiometry and reaction time.

Q. What analytical techniques are used to characterize this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) with methanol-containing mobile phases (experimentally designed for retention behavior ), and mass spectrometry for molecular weight confirmation. Methanol is critical in sample preparation for solubility and spectral clarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in acid-catalyzed cyclization?

  • Answer : Use Design of Experiments (DOE) to model interactions between variables like catalyst concentration (e.g., BF₃·Et₂O), temperature, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions while minimizing side reactions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Answer : Apply iterative validation:

  • Cross-check with X-ray crystallography or IR spectroscopy.
  • Use computational tools (DFT) to simulate spectra and compare with experimental data .
  • Re-examine sample purity and solvent effects, as methanol traces can shift peaks .

Q. What safety protocols are critical for handling this compound?

  • Answer :

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste disposal : Segregate organic waste and use licensed disposal services, per guidelines for structurally similar alcohols .

Q. What novel applications could this compound have in materials science?

  • Answer : Explore its amphiphilic properties for:

  • Surfactant roles : Stabilize nanoparticles or emulsions, akin to 2-(2,6,8-trimethylnonan-4-yloxy)ethanol .
  • Drug delivery : Enhance solubility of hydrophobic APIs via micelle formation.

Q. How can biocatalysis improve the sustainability of synthesizing this compound?

  • Answer :

  • Screen enzymes (e.g., lipases, esterases) for regioselective hydroxylation or ester hydrolysis.
  • Replace traditional solvents with ionic liquids or supercritical CO₂, as proposed for green synthesis of related methanol derivatives .

Q. What computational tools predict the compound’s stability under varying pH and temperature?

  • Answer :

  • Molecular dynamics simulations : Model degradation pathways.
  • PubChem/NIST data : Validate thermodynamic parameters (e.g., Gibbs free energy) .

Q. Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem/NIST entries to ensure consistency .
  • Open Science : Adhere to FAIR principles for data sharing, balancing transparency with ethical handling of sensitive methodologies .

Properties

IUPAC Name

(2,6-dimethyloxan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6-3-8(5-9)4-7(2)10-6/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFIZKRUGALHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2,6-Dimethyloxan-4-yl)methanol
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